molecular formula C16H23N3O3 B5824357 ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate

ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate

Cat. No. B5824357
M. Wt: 305.37 g/mol
InChI Key: PJTUWIRMLOTVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is used in scientific research for its potential therapeutic properties. The compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate. One potential direction is the investigation of its potential use in the treatment of anxiety and depression. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more efficient synthesis methods for this compound may increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with acetic anhydride to produce 4-(acetylamino)benzyl chloride. The second step involves the reaction of 4-(acetylamino)benzyl chloride with piperazine to produce 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylic acid. The final step involves the esterification of 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylic acid with ethanol to produce ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

ethyl 4-[(4-acetamidophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(7-5-14)17-13(2)20/h4-7H,3,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUWIRMLOTVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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